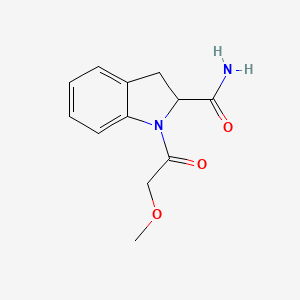

1-(2-Methoxyacetyl)indoline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indole-2-carboxamides, such as “1-(2-Methoxyacetyl)indoline-2-carboxamide”, are a class of compounds that have been the focus of many researchers in the study of pharmaceutical compounds . The presence of a carboxamide moiety at positions 2 and 3 gives these compounds unique inhibitory properties . They have been found to inhibit the activity of a variety of enzymes and proteins .

Synthesis Analysis

Indole-2-carboxamides are synthesized through a series of chemical reactions . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

The studies have shown that indole 2-carboxamide derivatives have inhibitory activity against HLGP and HIV-1, and indole 3-carboxamide derivatives have inhibitory activity against renin . Considering the studies of investigating the inhibitory activity of indole derivatives, the presence of carboxamide moiety at positions 2 and 3 is significant .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Rh(III)-Catalyzed Selective Coupling

A study by Zheng et al. (2014) reported a Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, highlighting a method for diverse product formation through C-H activation and electrophilic addition, which might include derivatives similar to "1-(2-Methoxyacetyl)indoline-2-carboxamide" (Zheng, Zhang, & Cui, 2014).

Indole-Benzimidazole Derivatives Synthesis

Wang et al. (2016) described the preparation of 2-Methylindole-3-acetic acid and its 5-methoxy derivative, leading to the synthesis of novel indole-benzimidazole derivatives. This process might be relevant for synthesizing structural analogs of "1-(2-Methoxyacetyl)indoline-2-carboxamide" (Wang et al., 2016).

Biological Activities and Applications

Anticancer Agents

A study on the synthesis of indolequinones, including derivatives of methyl 4-(benzyloxy)-5-methoxy-indole-2-carboxylate, explored their potential as bioreductive anticancer agents. This research could imply the exploration of "1-(2-Methoxyacetyl)indoline-2-carboxamide" analogs for anticancer applications (Cotterill et al., 1994).

Anti-inflammatory Activity

The anti-inflammatory activity of new indole, aminoindole, and pyranoindole derivatives has been investigated, demonstrating potential therapeutic applications for compounds structurally related to "1-(2-Methoxyacetyl)indoline-2-carboxamide" (Nakkady et al., 2000).

Angiotensin Converting Enzyme Inhibitors

Research on (mercaptopropanoyl)indoline-2-carboxylic acids and related compounds showcased their effectiveness as angiotensin converting enzyme inhibitors and antihypertensive agents, suggesting potential cardiovascular applications for "1-(2-Methoxyacetyl)indoline-2-carboxamide" derivatives (Kim et al., 1983).

Wirkmechanismus

Target of Action

The primary target of 1-(2-Methoxyacetyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis . It has also been found to interact with a variety of enzymes and proteins, often inhibiting their activity .

Mode of Action

1-(2-Methoxyacetyl)indoline-2-carboxamide interacts with its target, MmpL3, by forming hydrogen bonds . This interaction can inhibit the normal function of MmpL3, thereby affecting the growth of Mycobacterium tuberculosis . The compound’s mode of action is distinct from current antitubercular drugs, making it a potential candidate for new treatment strategies .

Biochemical Pathways

Given its interaction with mmpl3, it likely impacts the cell wall biosynthesis pathway of mycobacterium tuberculosis . Disruption of this pathway can inhibit the growth of the bacteria .

Pharmacokinetics

The compound’s high lipophilicity suggests that it may diffuse easily through lipid-rich bilayers, such as those found in mycobacterium tuberculosis . This could potentially enhance its bioavailability.

Result of Action

The primary result of 1-(2-Methoxyacetyl)indoline-2-carboxamide’s action is the inhibition of Mycobacterium tuberculosis growth . By interacting with MmpL3 and disrupting cell wall biosynthesis, the compound can effectively inhibit the proliferation of the bacteria .

Action Environment

The action of 1-(2-Methoxyacetyl)indoline-2-carboxamide can be influenced by various environmental factors. For instance, the compound’s high lipophilicity suggests that it may be more effective in lipid-rich environments . .

Zukünftige Richtungen

The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Eigenschaften

IUPAC Name |

1-(2-methoxyacetyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-7-11(15)14-9-5-3-2-4-8(9)6-10(14)12(13)16/h2-5,10H,6-7H2,1H3,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAMZJONICCUJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1C(CC2=CC=CC=C21)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyacetyl)indoline-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

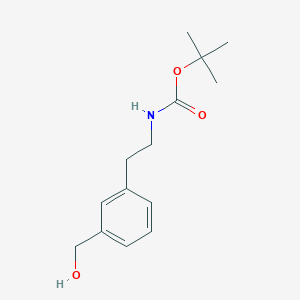

![tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate](/img/structure/B2834334.png)

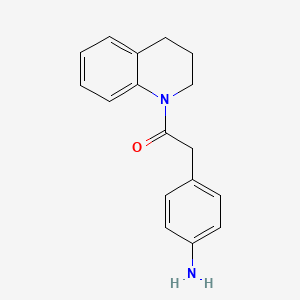

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2834336.png)

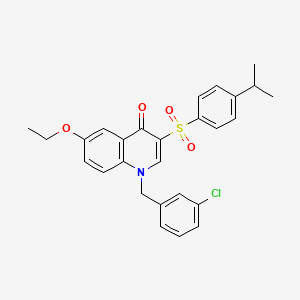

![2-(4-fluorophenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2834343.png)

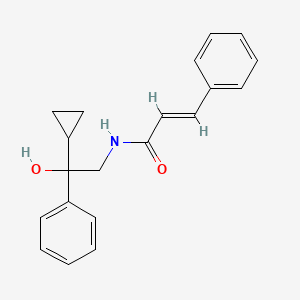

![(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2834350.png)